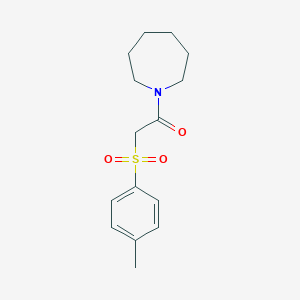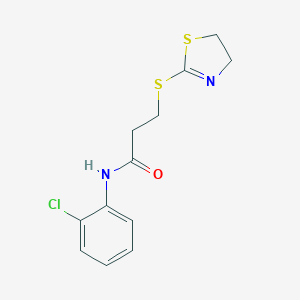
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes in the body. The compound has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been reported to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, the compound has been shown to have potential anticancer properties, although further research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone in lab experiments is its relatively simple and efficient synthesis method. Additionally, the compound has been shown to have potential applications in various fields, including drug development and cancer research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone. One area of research is in the development of new drugs for the treatment of Alzheimer's disease, as the compound has been shown to have inhibitory effects on enzymes involved in the progression of the disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research.
Synthesemethoden
The synthesis of 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone involves the reaction of 4-toluenesulfonyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield this compound. This method has been reported to have a yield of up to 80% and is considered to be a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. The compound has been shown to have inhibitory effects on enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H21NO3S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C15H21NO3S/c1-13-6-8-14(9-7-13)20(18,19)12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
InChI-Schlüssel |
UGFDUXUOKSLINL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B285472.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285473.png)

![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285479.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
